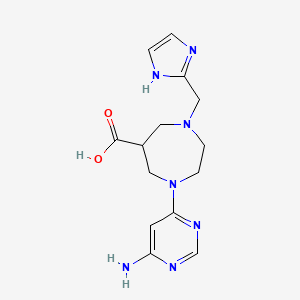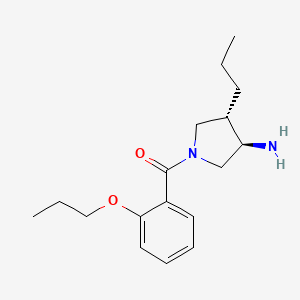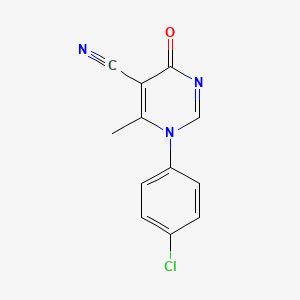![molecular formula C13H14Cl2N4O B5627844 3,5-dichloro-4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B5627844.png)
3,5-dichloro-4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a class of chemicals that have been studied for various applications, including their potential biological activities and chemical properties. The synthesis, analysis of molecular structure, chemical reactions, and properties of such compounds are of significant interest in the field of medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of similar triazole derivatives involves multistep chemical reactions, starting from basic building blocks to achieve the desired complex structure. These processes often include cyclization reactions, N-acylation, and substitutions, aiming for high yield and purity of the final product. Although specific synthesis details for this compound are not directly available, related works suggest the use of similar methodologies for creating triazole-containing benzamides (Shi et al., 2008).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by the presence of a triazole ring attached to a benzamide moiety. Structural analysis typically involves spectroscopic methods such as NMR, IR, and MS to elucidate the arrangement of atoms and functional groups. X-ray crystallography can also provide detailed insights into the molecular geometry, conformation, and intermolecular interactions within crystals of such compounds (Moreno-Fuquen et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving triazole derivatives can include nucleophilic substitutions, electrophilic additions, and cycloadditions. These compounds exhibit a range of chemical properties, such as reactivity towards acids and bases, potential for forming hydrogen bonds, and ability to undergo further functionalization. Their chemical stability, solubility, and reactivity are crucial for their potential applications in various domains (Basheer & Rappoport, 2006).
Physical Properties Analysis
The physical properties of such benzamide derivatives include their melting points, solubility in different solvents, and crystalline forms. These parameters are essential for understanding the compound's behavior in biological systems and its suitability for pharmaceutical formulations. The solubility in water and organic solvents, crystallinity, and thermal stability significantly influence their application scope (Lin & Liu, 1984).
Chemical Properties Analysis
The chemical properties of triazole-containing benzamides, such as acidity/basicity, reactivity patterns, and pharmacophore features, are integral to their biological activity. These compounds often interact with biological targets through hydrogen bonding, hydrophobic interactions, and by fitting into enzymatic or receptor sites, influencing their mechanism of action at the molecular level. Understanding these interactions is crucial for designing compounds with desired biological activities (Tomorowicz et al., 2020).
Propiedades
IUPAC Name |
3,5-dichloro-4-methyl-N-[2-(2-methyl-1,2,4-triazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-8-10(14)5-9(6-11(8)15)13(20)16-4-3-12-17-7-18-19(12)2/h5-7H,3-4H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPJLLDMIQQOEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)C(=O)NCCC2=NC=NN2C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-[4-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5627762.png)
![9-[(5,6-dimethylpyridin-3-yl)carbonyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5627765.png)
![(3-hydroxyphenyl)[4-(4-methoxyphenoxy)piperidin-1-yl]acetic acid](/img/structure/B5627767.png)
![2-[(1-naphthylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5627774.png)
![1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]azepane](/img/structure/B5627779.png)

![4-fluoro-N-{rel-(3R,4S)-4-isopropyl-1-[3-(methylamino)-3-oxopropyl]-3-pyrrolidinyl}-2-methylbenzamide hydrochloride](/img/structure/B5627789.png)
![2-(3-methylbutyl)-8-[oxo(pyrrolidin-1-yl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5627798.png)


![N-{[1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidin-3-ylbenzamide](/img/structure/B5627818.png)
![4-[3-cyclopropyl-1-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B5627825.png)
![5-acetyl-1'-[(5-ethyl-3-thienyl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5627830.png)
![3-[2-(5-methyl-1,5,6,7-tetrahydro-1'H-spiro[imidazo[4,5-c]pyridine-4,4'-piperidin]-1'-yl)-2-oxoethyl]quinazolin-4(3H)-one](/img/structure/B5627850.png)